molecular formula C15H15FN4O2 B2362668 (3-Fluoro-4-methoxyphenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone CAS No. 2034286-34-3

(3-Fluoro-4-methoxyphenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

Cat. No.: B2362668
CAS No.: 2034286-34-3
M. Wt: 302.309
InChI Key: IVEVDHXTWKRNKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Fluoro-4-methoxyphenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone: is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-4-methoxyphenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the pyrimidin-2-ylamino group: This step may involve nucleophilic substitution reactions.

    Attachment of the (3-Fluoro-4-methoxyphenyl) group: This can be done through coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-4-methoxyphenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: This reaction can alter the oxidation state of the compound, potentially leading to the formation of new functional groups.

    Reduction: Reduction reactions can be used to modify the compound by adding hydrogen atoms.

    Substitution: This involves replacing one functional group with another, which can be useful for modifying the compound’s properties.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(3-Fluoro-4-methoxyphenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of (3-Fluoro-4-methoxyphenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    (3-Fluoro-4-methoxyphenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone: can be compared to other azetidine-containing compounds or those with similar functional groups.

  • Examples include (3-Fluoro-4-methoxyphenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone and (3-Fluoro-4-methoxyphenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)propanone .

Uniqueness

  • The presence of the fluoro and methoxy groups on the phenyl ring can significantly influence the compound’s reactivity and biological activity.
  • The pyrimidin-2-ylamino group adds another layer of complexity, potentially enhancing its interaction with biological targets.

Properties

IUPAC Name

(3-fluoro-4-methoxyphenyl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O2/c1-22-13-4-3-10(7-12(13)16)14(21)20-8-11(9-20)19-15-17-5-2-6-18-15/h2-7,11H,8-9H2,1H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVEVDHXTWKRNKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CC(C2)NC3=NC=CC=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.